difference between VAPOL and BINOL ligands
difference between VAPOL and BINOL ligands
Executive Summary
In the landscape of asymmetric catalysis, 1,1'-Bi-2-naphthol (BINOL) is the quintessential "privileged" ligand—versatile, commercially abundant, and easily derivatized. However, for transformations requiring extreme steric shielding or specific Lewis acid geometries, BINOL often fails to provide sufficient enantiodiscrimination.
This guide analyzes VAPOL (Vaulted Biphenanthrol) , a structurally distinct evolution of the biaryl scaffold.[1][2][3] Unlike the open architecture of BINOL, VAPOL possesses a "vaulted" active site that envelops the metal center.[3] This guide details the mechanistic divergences, structural physics, and specific protocols where VAPOL outperforms BINOL, specifically focusing on the Wulff Aziridination .
Part 1: Structural Architectures & Physical Physics
The fundamental difference between BINOL and VAPOL lies in the depth and curvature of the chiral pocket. While both rely on axial chirality (atropisomerism), their spatial projection creates distinct catalytic environments.[4]
The "Vaulted" Effect vs. The Open Wing
-
BINOL (Open Wing): The naphthyl wings of BINOL project outward (
symmetric). The chiral pocket is relatively shallow unless bulky substituents are added at the 3,3'-positions. The dihedral angle in the solid state often exceeds 90° (transoid), allowing for intermolecular hydrogen bonding.[1] -
VAPOL (Vaulted): VAPOL consists of two phenanthrene units. These extended aromatic systems curve around the hydroxyl binding sites, creating a re-entrant surface. This "vaulted" shape creates a deep, canyon-like chiral pocket that sterically shields the metal center much more effectively than the unsubstituted BINOL scaffold. X-ray crystallography confirms VAPOL adopts a cisoid conformation (dihedral angle < 90°) in the solid state, preventing the intermolecular H-bonding seen in BINOL.[1][5]
Comparative Data Table
| Feature | (S)-BINOL | (S)-VAPOL |
| IUPAC Name | 1,1'-Bi-2-naphthol | 2,2'-Diphenyl-3,3'-biphenanthrol |
| Scaffold Type | Binaphthyl (Open) | Vaulted Biaryl (Deep Pocket) |
| Axial Chirality | Atropisomeric | Atropisomeric |
| Solid State Dihedral | Typically > 90° (Transoid) | Typically < 90° (Cisoid) |
| Burial Volume ( | Lower (Requires 3,3' sub.) | High (Intrinsic to scaffold) |
| Electronic Nature | Electron-rich naphthyl | Extended |
| Primary Application | Hydrogenation (Noyori), Generic Lewis Acid | Aziridination (Wulff), Diels-Alder |
Part 2: Mechanistic Implications & Ligand Selection Logic
The choice between BINOL and VAPOL is rarely arbitrary. It follows a logic based on the steric demand of the transition state.[6][7]
Decision Matrix: When to Switch to VAPOL
-
Substrate Size: If the substrate is small (e.g., linear imines), BINOL 3,3'-substituents may be too far away to induce chirality. VAPOL's intrinsic vault provides immediate steric pressure.
-
Catalyst Aggregation: BINOL-Lewis acid complexes often form non-selective aggregates. The bulk of VAPOL discourages oligomerization, favoring monomeric (or specific dimeric) active species.
-
The "Universal" Failure: In the catalytic asymmetric aziridination of imines, BINOL-boron complexes yield <10% ee.[8] VAPOL-boron complexes yield >90% ee. This is the definitive "VAPOL-dependent" reaction.
Figure 1: Decision tree for selecting between BINOL and VAPOL scaffolds based on reaction class and steric requirements.
Part 3: The Benchmark Protocol – Wulff Aziridination
The most authoritative demonstration of VAPOL's superiority is the catalytic asymmetric aziridination (CAS) of imines. The active catalyst is a VAPOL-Boron complex .
Mechanism Note: The active species is not a simple monomer.[1][3][6][9][10] It is a boroxinate core containing one VAPOL ligand and two boron atoms (B2 species), often described as a linear pyroborate or cyclic boroxine derivative.[9] BINOL fails to form this specific geometry effectively.
Protocol: Preparation of the VAPOL-Boron Catalyst
Objective: Synthesis of chiral cis-aziridines from imines and ethyl diazoacetate (EDA).
Materials:
-
(S)-VAPOL Ligand (10 mol%)
-
Triphenylborate (
) (40 mol% - Note: Excess is required to form the active B2 species) -
Solvent: Toluene (Anhydrous)
-
Substrate: N-benzhydryl imine
-
Reagent: Ethyl Diazoacetate (EDA)
Step-by-Step Methodology:
-
Catalyst Assembly (The "Pre-catalyst" Step):
-
In a flame-dried Schlenk flask under Argon, charge (S)-VAPOL (1 equiv, relative to catalyst loading) and
(4 equiv). -
Add anhydrous Toluene.
-
Add
(1 equiv relative to ligand).[1] Crucial: Water is necessary to hydrolyze the phenyl esters and form the active boroxine/borate bridge. -
Heat: Stir at 80°C for 1 hour. The solution should be homogeneous.
-
Vacuum Purge: Apply high vacuum (0.1 mmHg) at 80°C for 30 minutes to remove phenol and water byproducts. Failure to remove phenol results in lower turnover.
-
Refill with Argon. This residue is the active Lewis Acid catalyst.
-
-
Reaction Setup:
-
Diazo Addition:
-
Add Ethyl Diazoacetate (1.1 equiv) slowly via syringe pump or dropwise.
-
Observation: Nitrogen gas evolution will be observed.
-
Monitor by TLC for the disappearance of the imine.
-
-
Workup:
Validation Checkpoint:
-
Color: The active VAPOL-Boron catalyst usually forms a clear to slightly yellow solution. Darkening may indicate decomposition.
-
Performance: For
, (S)-VAPOL should yield the cis-aziridine with >90% ee. (S)-BINOL under identical conditions typically yields <10% ee.[8]
Part 4: Mechanistic Visualization (The Boron Cycle)
The following diagram illustrates the catalytic cycle, highlighting the unique "B2" species that VAPOL stabilizes.
Figure 2: The Wulff Aziridination cycle. The VAPOL ligand stabilizes a specific di-boron (B2) species that creates the necessary steric environment for high enantioselectivity.
References
-
Original VAPOL Synthesis & Design : Bao, J., Wulff, W. D., & Rheingold, A. L. (1993). "Vaulted Biaryls: A New Class of Chiral Ligands for Asymmetric Catalysis." Journal of the American Chemical Society. [Link]
-
Catalytic Asymmetric Aziridination (The Benchmark) : Antilla, J. C., & Wulff, W. D. (1999). "Catalytic Asymmetric Aziridination of Imines." Journal of the American Chemical Society. [Link]
-
Active Catalyst Species (B1 vs B2 Mechanism) : Zhang, Y., Desai, A., Lu, Z., Hu, G., Ding, Z., & Wulff, W. D. (2008). "Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands: Scope and Mechanistic Studies." Chemistry – A European Journal. [Link][14]
-
Scalable Ligand Synthesis (Organic Syntheses) : Ding, Z., Osminski, W. E. G., Ren, H., & Wulff, W. D. (2011). "Scalable Syntheses of the Vaulted Biaryl Ligands VAPOL and VANOL via the Cycloaddition/Electrocyclization Cascade." Organic Process Research & Development. [Link][15]
-
VAPOL Phosphoric Acids : Rowland, G. B., et al. (2005). "Brønsted Acid Catalysis with a Chiral VAPOL-Derived Phosphoric Acid." Journal of the American Chemical Society. [Link]
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- 9. Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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